molecular formula C11H15BrO B150734 ((3-Bromo-2-methylpropoxy)methyl)benzene CAS No. 91273-58-4

((3-Bromo-2-methylpropoxy)methyl)benzene

Cat. No.: B150734
CAS No.: 91273-58-4
M. Wt: 243.14 g/mol
InChI Key: QVIBBFFDRDHFSJ-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpropoxy)methyl)benzene, also known as BMPB, is an organic compound belonging to the family of aromatic compounds, and is composed of a benzene ring with a bromine atom and a methylpropoxy group attached. BMPB has a variety of uses and applications, including in the synthesis of pharmaceuticals, dyes, and other compounds, and in scientific research.

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • A study by Akbaba et al. (2010) described the synthesis of a biologically active natural product using a precursor similar to ((3-Bromo-2-methylpropoxy)methyl)benzene. This synthesis approach could be applicable in medicinal chemistry for the development of new bioactive compounds (Akbaba et al., 2010).

Studies on Molecular Dynamics

  • Zheng et al. (2005) explored the ultrafast dynamics of solute-solvent complexation, which is relevant for understanding the interactions of similar bromobenzene compounds in various solvents. This research could be significant for studying the solubility and reaction mechanisms of such compounds (Zheng et al., 2005).

Organic Synthesis Techniques

  • Kuroda & Kobayashi (2015) demonstrated a method for synthesizing isoindoles, starting from compounds related to this compound. This highlights its utility in complex organic syntheses (Kuroda & Kobayashi, 2015).

Schiff Base Ligands and Metal Complexes

  • Golcu et al. (2005) reported the synthesis of Schiff base ligands and their metal complexes, including compounds structurally related to this compound. These compounds have potential applications in coordination chemistry and catalysis (Golcu et al., 2005).

Potential Antimicrobial Agents

  • Liaras et al. (2011) synthesized and evaluated the antimicrobial activity of benzene derivatives, which could include this compound or related compounds. These compounds showed significant activity against various microorganisms, highlighting their potential as antimicrobial agents (Liaras et al., 2011).

Catalysis and Chemical Reactions

  • Batool et al. (2014) developed a method for synthesizing benzene derivatives, including potential analogs of this compound. These compounds have applications in catalysis and as reagents in organic reactions (Batool et al., 2014).

Inhibition of Enzymatic Activities

  • Bayrak et al. (2019) synthesized bromophenols and evaluated their enzyme inhibition activities. This research suggests potential pharmaceutical applications for compounds structurally related to this compound (Bayrak et al., 2019).

Polymer Chemistry

  • Yang & Storey (2015) used alkoxybenzenes, such as (3-bromopropoxy)benzene, in the end-quenching of polyisobutylene, indicating potential applications in polymer chemistry (Yang & Storey, 2015).

Safety and Hazards

The compound is associated with certain hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

(3-bromo-2-methylpropoxy)methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIBBFFDRDHFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370747
Record name ((3-Bromo-2-methylpropoxy)methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91273-58-4
Record name ((3-Bromo-2-methylpropoxy)methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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